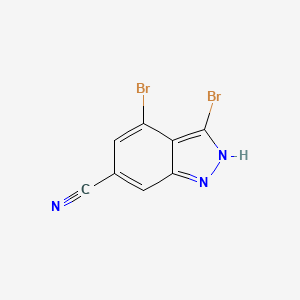

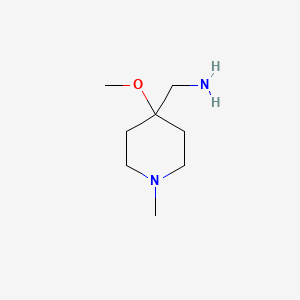

![molecular formula C7H13N3O2 B1423324 [3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1339660-12-6](/img/structure/B1423324.png)

[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine

Vue d'ensemble

Description

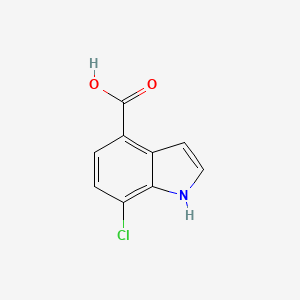

“[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine” is a chemical compound with a molecular weight of 185.23 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine” consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine” were not found in the search results, oxadiazole derivatives are known to undergo various chemical reactions . For example, the strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Physical And Chemical Properties Analysis

“[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine” is a liquid at room temperature . Its molecular weight is 185.23 .

Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Applications

Oxadiazoles, including our compound of interest, have been studied for their potential as anticancer agents. The structure of oxadiazoles allows them to interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has explored the synthesis of oxadiazole derivatives and their efficacy in treating different types of cancers .

Pharmaceutical Development: Vasodilators

The oxadiazole moiety is also being investigated for its use in developing vasodilators. These are medications that dilate blood vessels, which can help to reduce blood pressure and improve blood flow. This application is particularly relevant in the treatment of cardiovascular diseases .

Neuropharmacology: Anticonvulsants

Researchers are looking into oxadiazole derivatives as anticonvulsants. These substances could be used to prevent or reduce the severity of epileptic seizures, offering a new avenue for the treatment of epilepsy and other seizure-related disorders .

Endocrinology: Antidiabetic Agents

The antidiabetic properties of oxadiazoles are another area of interest. Compounds like “[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine” could be used to develop new medications that help control blood sugar levels in diabetic patients .

Agriculture: Herbicides and Pesticides

In agriculture, oxadiazole derivatives have been utilized as herbicides, insecticides, and fungicides. Their ability to protect plants from various pests and diseases makes them valuable for increasing crop yield and quality .

Material Science: High-Energy Materials

Due to their energetic behavior, oxadiazole compounds are also being explored for their use in high-energy materials. These materials have applications in various industries, including defense and aerospace .

Organic Synthesis: Linker Molecules

Oxadiazoles can act as linker molecules in organic synthesis. They provide a flat, aromatic platform that can be used to connect different substituents, which is useful in the design of complex organic molecules .

Analytical Chemistry: Chromophoric Agents

Lastly, the oxadiazole ring system can be used as a chromophoric agent in analytical chemistry. Its ability to absorb light at specific wavelengths makes it useful in the development of assays and diagnostic tools .

Mécanisme D'action

Target of Action

Oxadiazoles and amines are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups present in the compound .

Mode of Action

The mode of action would also depend on the specific target. For example, if the compound were to act as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Biochemical Pathways

Oxadiazoles have been found to be involved in a variety of biochemical pathways due to their wide range of biological activities. They have been used in the development of anticancer, anticonvulsant, and antidiabetic drugs, among others .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound were to act as an enzyme inhibitor in a pathway involved in cancer cell proliferation, the result might be a decrease in cancer cell growth .

Action Environment

The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Propriétés

IUPAC Name |

[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-3-11-5(2)7-9-6(4-8)12-10-7/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLUQDFPVSGZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C1=NOC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

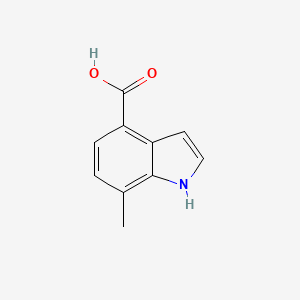

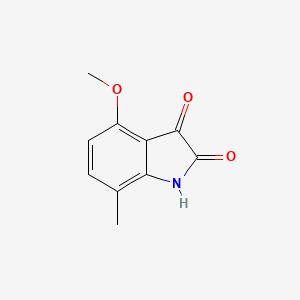

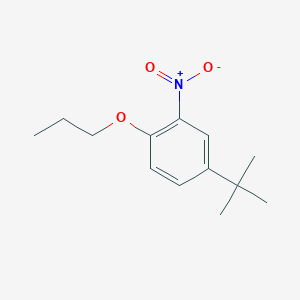

![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)

![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)